5-Methoxy-1-(trifluoromethyl)-1-indanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
ITSJGTVWYFIFMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 Methoxy 1 Trifluoromethyl 1 Indanol Derivatives
Approaches to the Indanol Core Formation
The formation of the indanone core is a critical step in the synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol. Various synthetic strategies have been developed to construct this bicyclic ketone, each with its own advantages and limitations. These methods often focus on the cyclization of acyclic precursors to form the five-membered ring fused to the aromatic system.
Intramolecular Cyclization Reactions for Indanone Precursors
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds like indanones. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a ring structure. For the synthesis of trifluoromethyl-substituted indanones, several intramolecular cyclization methods have been explored.
One effective approach is the visible-light-induced radical trifluoromethylation/cyclization of inactivated alkenes. mdpi.com This method utilizes a photocatalyst to generate a trifluoromethyl radical from a suitable precursor, such as CF3Br. mdpi.com This radical then adds to an alkene, initiating a cascade reaction that results in the formation of a trifluoromethylated cyclic product. mdpi.com This strategy offers mild reaction conditions and a high degree of functional group tolerance. mdpi.com
Another notable method is the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of esters. This reaction has been shown to produce 1-indanone (B140024) in quantitative yield, demonstrating the efficiency of strong protic acids in promoting this type of cyclization. beilstein-journals.org The cyclization of 3-arylpropionic acids is also a common strategy, which can be catalyzed by various acids to yield substituted 1-indanones. beilstein-journals.org
Furthermore, the assembly of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This suggests that similar strategies could be adapted for the synthesis of trifluoromethylated indanones from appropriate precursors.
| Reaction Type | Catalyst/Conditions | Precursor Type | Key Features |
|---|---|---|---|
| Visible-Light-Induced Radical Cyclization | Photocatalyst (e.g., fac-Ir(ppy)3), Visible Light | N-alkenyl quinazolinones and CF3Br | Mild conditions, high functional group tolerance. mdpi.com |
| Acid-Catalyzed Cyclization | Trifluoromethanesulfonic acid (TFSA) | Esters (e.g., ester 48) | Quantitative yield for unsubstituted 1-indanone. beilstein-journals.org |
| Acid-Catalyzed Cyclization | Tb(OTf)3 | 3-arylpropionic acids | High temperatures (250 °C) required. beilstein-journals.org |
Friedel-Crafts Acylations and Alkylations in Indanone Synthesis
The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. beilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride, catalyzed by a Lewis acid. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.
For instance, the synthesis of fluorinated polyaromatic hydrocarbons has been achieved using 1-indanone intermediates prepared via intramolecular Friedel-Crafts acylation of the corresponding acid chlorides with AlCl3. beilstein-journals.org This highlights the utility of this reaction in constructing complex aromatic systems. Similarly, a one-pot process for preparing 1-indanones from benzoic acids has been developed, which involves the in-situ formation of an acyl chloride, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org
The use of strong acids is also prevalent. A mixture of methanesulfonic acid and P2O5, or chlorosulfonic acid, can mediate the Friedel-Crafts cyclization of carboxylic acids to yield halo-1-indanones. beilstein-journals.org Niobium pentachloride (NbCl5) has also been employed as a catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, proceeding under mild conditions at room temperature. researchgate.net
| Precursor | Catalyst/Reagent | Key Conditions | Product Type |
|---|---|---|---|
| 3-Arylpropionic acid chlorides | AlCl3 | Dichloromethane | Fluorinated 1-indanones. beilstein-journals.org |
| Benzoic acids | Thionyl chloride, Ethylene, AlCl3 | One-pot reaction | Substituted 1-indanones. beilstein-journals.org |
| Carboxylic acids | Chlorosulfonic acid | - | Halo-1-indanones. beilstein-journals.org |
| 3-Arylpropanoic acids | NbCl5 | Room temperature | Substituted 1-indanones. researchgate.net |
Photochemical Routes to Substituted Indanones
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including substituted indanones. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional thermal reactions.
One prominent photochemical strategy is the photoenolization of 2,5-dialkylphenacyl chlorides. rsc.org Upon irradiation in non-nucleophilic solvents, these compounds can undergo photoenolization, followed by the release of hydrogen chloride to form indan-1-ones in high chemical yields. rsc.org For example, the photolysis of a benzoate (B1203000) derivative of 4,5-dimethoxy-2-methylphenacyl chloride has been shown to form 5,6-dimethoxyindan-1-one. rsc.org The reaction can be sensitized using acetone, which acts as both a triplet sensitizer (B1316253) and a solvent, leading to the exclusive formation of the desired indanone in high yield. rsc.org
Another approach involves the photochemical isomerization of compounds like 2-methylbenzil, which can be converted to 2-hydroxy-2-phenylindan-1-one in high yield. researchgate.net Additionally, hexasubstituted benzils have been shown to photocyclize to the corresponding 2-hydroxy-1-indanones. researchgate.net
Intramolecular ortho photocycloaddition of 7-(4′-alkenyloxy)-1-indanones represents a more complex photochemical cascade. nih.gov This reaction, upon UV-A irradiation, initiates a sequence involving an ortho photocycloaddition, a thermal disrotatory ring opening, and a [4π] photocyclization, ultimately leading to polycyclic structures. nih.gov
| Method | Precursor | Conditions | Key Intermediate/Process |
|---|---|---|---|
| Photoenolization | 2,5-Dialkylphenacyl chlorides | UV irradiation, non-nucleophilic solvent | Photoenol, HCl elimination. rsc.org |
| Photochemical Isomerization | 2-Methylbenzil | UV irradiation | Isomerization to 2-hydroxy-2-phenylindan-1-one. researchgate.net |
| Intramolecular ortho Photocycloaddition | 7-(4′-alkenyloxy)-1-indanones | UV-A irradiation (350 or 366 nm) | Cascade reaction involving photocycloaddition and ring opening/closing. nih.gov |
Meldrum's Acid and Related Cyclization Methodologies
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, particularly for the formation of cyclic ketones like 1-indanones. The high acidity of the C-5 proton and the ability to serve as an acylating agent precursor make it a valuable tool.
The use of Meldrum's acid derivatives in intramolecular Friedel-Crafts acylations provides an efficient route to 1-indanones under mild conditions. beilstein-journals.org This method often utilizes metal trifluoromethanesulfonates, such as Sc(OTf)3, Dy(OTf)3, or Yb(OTf)3, as catalysts. beilstein-journals.org The reaction proceeds with a variety of substituted Meldrum's acid derivatives, allowing for the synthesis of a diverse range of 1-indanone products. beilstein-journals.org
For instance, quaternized Meldrum's acids have been successfully used for the synthesis of 1-indanones in the presence of Sc(OTf)3, achieving very good yields. beilstein-journals.org Another two-step protocol involves the microwave-assisted hydrolysis of benzyl (B1604629) Meldrum's acid derivatives to the corresponding carboxylic acids, followed by a chlorosulfonic acid-mediated Friedel-Crafts cyclization to afford halo-1-indanones. beilstein-journals.org
| Precursor | Catalyst/Reagent | Reaction Type | Yield |
|---|---|---|---|
| Functionalized Meldrum's acid derivatives | Metal trifluoromethanesulfonates (e.g., Sc(OTf)3) | Intramolecular Friedel-Crafts acylation | 13–86%. beilstein-journals.org |
| Quaternized Meldrum's acids | Sc(OTf)3 | Intramolecular Friedel-Crafts acylation | Up to 94%. beilstein-journals.org |
| Benzyl Meldrum's acid derivatives | 1. Microwave-assisted hydrolysis 2. Chlorosulfonic acid | Hydrolysis followed by Friedel-Crafts cyclization | Not specified. beilstein-journals.org |
Stereoselective Installation of the Hydroxyl Group
The final step in the synthesis of this compound from its indanone precursor is the reduction of the ketone functionality to a hydroxyl group. Achieving high stereoselectivity in this transformation is crucial for obtaining the desired enantiomer of the final product.
Asymmetric Reduction of 1-Indanones via Biocatalysis
Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to chiral alcohols, offering high enantioselectivity under mild reaction conditions. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective catalysts for this transformation.
The use of NADPH-dependent ketoreductases has been successfully applied to the asymmetric reduction of various carbonyl compounds, achieving high yields and excellent enantiomeric excess (>99% ee). These biocatalytic systems can be developed to be self-sufficient by co-immobilizing the enzyme with the necessary cofactor (NADPH), eliminating the need for the addition of an exogenous cofactor.
Recent advancements have demonstrated the coupling of photocatalysis and biocatalysis in a multistep synthesis. For instance, a photocatalytic trifluoromethylation of a ketone can be followed by an enzymatic ketone reduction catalyzed by an alcohol dehydrogenase. This integrated approach allows for the efficient production of optically pure trifluoromethylated alcohols. The stability of the enzyme in the presence of organic solvents used in the preceding photochemical step is a critical challenge that can be addressed through robust immobilization techniques.
| Enzyme Type | Cofactor | Key Features | Reported Performance |
|---|---|---|---|
| NADPH-dependent Ketoreductase | NADPH | Self-sufficient heterogeneous biocatalyst by co-immobilization of enzyme and cofactor. | 100% yield and >99% ee for eleven carbonyl compounds. |
| Alcohol Dehydrogenase (from Lactobacillus kefir) | Not specified | Coupled with a preceding photocatalytic trifluoromethylation step in a continuous flow system. | Production of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. |
Chemoenzymatic Synthetic Pathways to Chiral Indanols
Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach is particularly valuable for creating chiral molecules, such as the enantiomerically pure forms of indanols. The core of this strategy often involves the enzymatic reduction of a prochiral ketone precursor.
Enzymes, particularly ketoreductases (KREDs), are highly effective in converting ketones to secondary alcohols with exceptional levels of stereoselectivity. In the context of synthesizing chiral indanols, a KRED could be used to reduce a precursor like 5-methoxy-1-indanone (B147253) to either the (R)- or (S)-enantiomer of 5-methoxy-1-indanol, depending on the specific enzyme chosen. These enzymatic transformations are attractive due to their high efficiency, mild reaction conditions (typically occurring in aqueous media at or near room temperature), and minimal generation of byproducts. The resulting chiral indanol can then serve as a key intermediate for subsequent chemical transformations, such as the introduction of the trifluoromethyl group. This combination of enzymatic stereocontrol and chemical modification exemplifies a powerful chemoenzymatic route. beilstein-journals.org
Chiral Catalyst-Mediated Enantioselective Transformations
Parallel to enzymatic methods, the use of small-molecule chiral catalysts provides a powerful alternative for achieving enantioselectivity. These transformations typically involve a metal center coordinated to a chiral ligand. The resulting complex catalyzes reactions with a strong preference for one enantiomeric product over the other.
For the synthesis of chiral indanols, asymmetric hydrogenation or asymmetric transfer hydrogenation of the corresponding indanone are prominent methods. In these reactions, a prochiral ketone like 5-methoxy-1-indanone is reduced to the chiral alcohol using hydrogen gas or a hydrogen donor in the presence of a catalyst, such as a Ruthenium, Rhodium, or Iridium complex bearing a chiral ligand. The specific geometry of the chiral ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the carbonyl group, leading to a high enantiomeric excess (ee) of one indanol enantiomer. nih.gov The development of indanol-based chiral organoiodine catalysts has also been reported for other types of enantioselective transformations, highlighting the utility of the indanol scaffold in asymmetric synthesis. researchgate.net
Trifluoromethyl Group Introduction Strategies at the C1 Position
The trifluoromethyl (CF3) group is a critical feature in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. mdpi.com Its incorporation can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability. mdpi.com The introduction of a CF3 group at the C1 position of the indanol ring is a key synthetic challenge that can be addressed through several distinct strategies. These methods are broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.
Reactions with Trifluoromethyl Ketones and Related Electrophiles
A primary and direct method for constructing the 1-(trifluoromethyl)-1-indanol (B15046890) moiety involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon (C1) of a ketone precursor, specifically 5-methoxy-1-indanone. This transformation converts the sp2-hybridized ketone carbon into the sp3-hybridized tertiary alcohol center.
The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. tcichemicals.commdpi.com The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF3 to generate a transient trifluoromethyl anion (CF3-). mdpi.com This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-methoxy-1-indanone. The resulting intermediate is a silyl (B83357) ether, which is subsequently hydrolyzed upon acidic workup to yield the final tertiary alcohol, this compound. This method is widely used due to its reliability and the commercial availability of the reagent. mdpi.com
Trifluoromethylation Reagents and Their Application in Indanol Synthesis
A diverse array of reagents has been developed for trifluoromethylation, each with its own mechanism of action and substrate scope. These reagents can be broadly classified as nucleophilic, electrophilic, or radical sources of the CF3 group. researchgate.netillinois.edu
Nucleophilic Reagents: These reagents deliver a CF3- anion or its equivalent.
(Trifluoromethyl)trimethylsilane (TMSCF3): As mentioned, this is the most popular nucleophilic trifluoromethylating reagent, requiring a fluoride initiator. tcichemicals.com It is highly effective for additions to carbonyl compounds like indanones. mdpi.com
Fluoroform (HCF3): This inexpensive greenhouse gas can serve as a CF3- source when deprotonated by a strong base, such as potassium hexamethyldisilazide (KHMDS). beilstein-journals.org This method provides a direct route to trifluoromethyl ketones from esters. beilstein-journals.org
Electrophilic Reagents: These reagents deliver a "CF3+" cation or its equivalent and react with nucleophiles.
Togni Reagents: These are hypervalent iodine compounds that are shelf-stable and widely used for the trifluoromethylation of various nucleophiles, including thiols, alcohols, and β-ketoesters. tcichemicals.comnih.govbeilstein-journals.org
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic agents capable of trifluoromethylating a wide range of substrates. nih.govresearchgate.net
Radical Reagents: These reagents generate a trifluoromethyl radical (•CF3).
Langlois Reagent (Sodium triflinate, CF3SO2Na): Often used with an oxidant, this reagent generates a •CF3 radical for additions to heteroarenes and other systems. tcichemicals.com
The table below summarizes key trifluoromethylation reagents applicable to indanol synthesis or related transformations.
| Reagent Name | Common Abbreviation | Reagent Type | Typical Application |
|---|---|---|---|
| (Trifluoromethyl)trimethylsilane | TMSCF3 (Ruppert-Prakash) | Nucleophilic | Addition to ketones and aldehydes |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent I | Electrophilic | Trifluoromethylation of β-ketoesters, thiols |
| 5-(Trifluoromethyl)dibenzothiophenium Triflate | Umemoto Reagent | Electrophilic | Trifluoromethylation of enolates and arenes |
| Sodium Trifluoromethanesulfinate | CF3SO2Na (Langlois Reagent) | Radical | Radical trifluoromethylation of heteroarenes |
| Fluoroform | HCF3 | Nucleophilic | Reaction with strong base to trifluoromethylate esters |
Electrophilic and Nucleophilic Trifluoromethylation Approaches
The choice between a nucleophilic or electrophilic trifluoromethylation strategy depends largely on the available starting material and the desired molecular architecture.
Nucleophilic Approach: This is the most direct pathway to this compound. The strategy relies on the inherent electrophilicity of the carbonyl carbon in the precursor, 5-methoxy-1-indanone. researchgate.net A nucleophilic CF3- source, such as that generated from the Ruppert-Prakash reagent, attacks this carbon center. nih.gov This approach is highly effective for synthesizing tertiary trifluoromethylated alcohols from ketone precursors. mdpi.comresearchgate.net
Electrophilic Approach: This strategy requires the generation of a nucleophilic carbon center on the indanone ring to react with an electrophilic "CF3+" source. For the C1 position, this would typically involve converting the 5-methoxy-1-indanone into an enolate or a related nucleophilic species. However, this would lead to the formation of a C-CF3 bond at the C2 position, resulting in an α-trifluoromethyl ketone, rather than the desired tertiary alcohol at C1. While electrophilic trifluoromethylation is a powerful tool for many synthetic applications, the nucleophilic addition to the carbonyl group is the more straightforward and commonly employed method for synthesizing 1-(trifluoromethyl)-1-indanol structures. nih.govbeilstein-journals.orgnih.gov
Methoxy (B1213986) Group Incorporation at the C5 Position
The synthesis of the target molecule begins with a precursor that already contains the methoxy group at the C5 position of the indanone core. The key starting material is 5-methoxy-1-indanone. chemsynthesis.comnels.co.uk The most common and industrially viable method for synthesizing this precursor is through an intramolecular Friedel-Crafts acylation. guidechem.com
The synthesis typically starts from a readily available benzene (B151609) derivative, such as 3-methoxyphenylacetic acid or a related compound. This starting material is converted into 3-(3-methoxyphenyl)propanoic acid. The carboxylic acid is then activated, often by conversion to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. guidechem.com In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution. The electrophilic acylium ion attacks the electron-rich aromatic ring at the position para to the activating methoxy group, leading to cyclization and the formation of the five-membered ring of the indanone system. guidechem.comresearchgate.net Subsequent workup yields 5-methoxy-1-indanone, the essential building block for the subsequent trifluoromethylation step. guidechem.com
Pre-functionalization of Aromatic Precursors
A common and effective strategy for the synthesis of this compound begins with the construction of a pre-functionalized indanone skeleton, specifically 5-methoxy-1-indanone. This approach simplifies the final steps of the synthesis by incorporating the methoxy group at an early stage.
The synthesis of 5-methoxy-1-indanone can be achieved through an intramolecular Friedel-Crafts cyclization of a suitable precursor. guidechem.com For instance, 3-(3-methoxyphenyl)propanoic acid can be cyclized under acidic conditions to form the desired 5-methoxy-1-indanone. This method is advantageous as it directly installs the methoxy group at the desired position on the aromatic ring.
Once 5-methoxy-1-indanone is obtained, the key trifluoromethyl group can be introduced at the C1 position. A widely used method for this transformation is the nucleophilic addition of a trifluoromethylating agent to the ketone. The Ruppert-Prakash reagent (TMSCF₃) is a common choice for this purpose, offering a reliable way to form the trifluoromethylated tertiary alcohol. mdpi.commdpi.com The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
An alternative approach involves the photoinduced trifluoromethylation of an O-silyl enol ether derived from 5-methoxy-1-indanone using CF₃Br as the trifluoromethyl source. nih.govacs.org This method provides a radical-based pathway to introduce the CF₃ group.
Below is a table summarizing potential starting materials and key intermediates in a pre-functionalization strategy.
| Starting Material | Key Intermediate | Transformation |
| 3-(3-methoxyphenyl)propanoic acid | 5-methoxy-1-indanone | Intramolecular Friedel-Crafts Cyclization |
| 5-methoxy-1-indanone | This compound | Nucleophilic Trifluoromethylation (e.g., with TMSCF₃) |
Post-synthetic O-Methylation Strategies
An alternative synthetic route involves the introduction of the methoxy group at a later stage, a strategy known as post-synthetic O-methylation. This approach would start with a hydroxylated indanone precursor, such as 5-hydroxy-1-indanone. The trifluoromethyl group would be introduced first, followed by methylation of the phenolic hydroxyl group.
The synthesis could commence with the demethylation of 5-methoxy-1-indanone to yield 5-hydroxy-1-indanone, for example, by using a strong Lewis acid like aluminum chloride (AlCl₃). chemicalbook.com Subsequently, the trifluoromethyl group can be added to the ketone functionality as described previously. The final step would then be the O-methylation of the resulting 5-hydroxy-1-(trifluoromethyl)-1-indanol.
A variety of methylating agents can be employed for the O-methylation of phenolic hydroxyl groups. researchgate.neteurekaselect.com Common reagents include dimethyl sulfate (B86663) (DMS) and methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net The choice of reagent and reaction conditions can be optimized to achieve high yields and avoid side reactions. Green chemistry approaches might favor the use of dimethyl carbonate (DMC) as a less toxic methylating agent. rsc.org
This post-synthetic modification allows for the synthesis of other derivatives by using different alkylating agents in the final step, offering greater molecular diversity from a common intermediate.
The table below outlines the key steps in a post-synthetic O-methylation strategy.
| Starting Material | Key Intermediate | Transformation |
| 5-hydroxy-1-indanone | 5-hydroxy-1-(trifluoromethyl)-1-indanol | Nucleophilic Trifluoromethylation |
| 5-hydroxy-1-(trifluoromethyl)-1-indanol | This compound | O-Methylation (e.g., with DMS, K₂CO₃) |
Total Synthesis and Scale-Up Considerations
The successful transition from a laboratory-scale synthesis to a larger, more practical scale requires careful consideration of several factors, including reaction conditions, preparation methods, and the efficiency of the catalytic system.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. In the synthesis of this compound, the nucleophilic addition of the trifluoromethyl group to the ketone is a critical step. When using Grignard reagents for such additions, cryogenic conditions are often necessary to achieve mono-addition and prevent side reactions. dtu.dk
For the enantioselective synthesis of chiral trifluoromethylated tertiary alcohols, the use of chiral catalysts is essential. acs.orgacs.orgrsc.orgresearchgate.net The choice of catalyst, solvent, and temperature can significantly impact the enantiomeric excess (ee) of the product. Bifunctional organocatalysts, for example, have been shown to be effective in aldol (B89426) reactions leading to chiral trifluoromethylated alcohols. acs.orgacs.org It is important to note that the reversibility of some of these reactions can lead to a decrease in enantiomeric excess over extended reaction times. acs.org
Gram-Scale Preparation Methods
Scaling up the synthesis to the gram-scale and beyond presents unique challenges. Reactions that are straightforward on a small scale may require significant modifications for larger preparations. For instance, ensuring efficient mixing and heat transfer becomes critical in larger reaction vessels.
Several studies have reported the successful gram-scale synthesis of chiral molecules, including those with trifluoromethyl groups. rsc.orgnih.govnih.govrochester.edu These reports often highlight the importance of robust and reliable reaction protocols. For example, in the context of photocatalytic reactions, ensuring uniform light distribution throughout the reaction mixture is a key consideration for scalability. rsc.org Whole-cell biotransformations have also been demonstrated as a viable method for the multigram synthesis of chiral compounds, offering a green and efficient alternative to traditional chemical synthesis. nih.govrochester.edu
Catalytic System Reusability and Efficiency
The cost and environmental impact of a synthesis can be significantly reduced by using a recyclable catalytic system. rsc.orgacs.orgnih.govacs.orgrsc.org For asymmetric catalysis, where catalysts are often complex and expensive, reusability is a particularly important factor.
Strategies for catalyst recycling include immobilization of the catalyst on a solid support, which allows for easy separation from the reaction mixture by filtration. rsc.org However, immobilization can sometimes lead to a decrease in catalytic activity or selectivity. Homogeneous catalysts can also be recycled through various techniques, such as using specialized solvents or performing elaborate work-ups. rsc.org
The efficiency of a recyclable catalyst is often evaluated by the number of cycles it can be used for without a significant loss of activity or selectivity. A reinforcing effect can be observed in cyclic reaction networks that use chiral catalysts for both the forward and reverse reactions, leading to higher selectivities than with a single chiral catalyst. acs.orgnih.gov
Elucidation of Reaction Mechanisms and Pathways Involving 5 Methoxy 1 Trifluoromethyl 1 Indanol
Mechanistic Studies of Indanol Formation
The formation of 5-Methoxy-1-(trifluoromethyl)-1-indanol is achieved through the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of 5-methoxy-1-indanone (B147253). This reaction is a cornerstone of organofluorine chemistry, providing a direct route to tertiary trifluoromethyl carbinols. The most common method employs a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). semanticscholar.orgresearchgate.net
The mechanism proceeds through several key steps:
Activation of the Trifluoromethylating Agent : The reaction is initiated by a nucleophilic activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The activator attacks the silicon atom of TMSCF₃, generating a transient, highly reactive pentacoordinate silicate (B1173343) intermediate. semanticscholar.org This intermediate liberates the trifluoromethide anion (CF₃⁻) or a related reactive species.
Nucleophilic Attack : The generated trifluoromethide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 5-methoxy-1-indanone. This leads to the formation of a tetrahedral trimethylsilyl-protected alkoxide intermediate.
Hydrolysis/Workup : The reaction is quenched with an aqueous acid, which protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Plausible Reaction Scheme for the Formation of this compound
| Step | Reactants | Intermediate/Product | Description |
| 1 | 5-Methoxy-1-indanone, Trimethyl(trifluoromethyl)silane (TMSCF₃), Fluoride catalyst (e.g., TBAF) | Tetrahedral silyl-protected alkoxide | Nucleophilic attack of the trifluoromethide anion on the carbonyl carbon. |
| 2 | Tetrahedral silyl-protected alkoxide, Acid (e.g., H₃O⁺) | This compound | Protonation of the alkoxide during aqueous workup to yield the final alcohol. |
Reaction Pathways of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is not merely a spectator in the molecule; its powerful electronic and steric properties profoundly influence the stability and reactivity of the adjacent carbinol center.
Trifluoromethyl carbinols are a crucial structural motif found in many biologically active compounds. acs.orgscispace.com The incorporation of the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. However, the stability of the carbinol itself can be compromised under certain conditions. For instance, the reversibility of aldol-type reactions suggests that retro-addition, leading to the decomposition of the carbinol back to the starting ketone, can occur, particularly in the presence of a catalyst. acs.org
The primary reaction pathway involving the trifluoromethylated carbinol center is the derivatization of the tertiary hydroxyl group. These reactions, such as etherification or esterification, must contend with the significant steric hindrance imposed by the bulky CF₃ group and the indanol scaffold. nih.govacs.org
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, operating primarily through a strong negative inductive effect (-I). scispace.comorientjchem.org This has significant consequences for reaction energetics.
Destabilization of Cationic Intermediates : The CF₃ group strongly destabilizes adjacent positive charges. Consequently, any reaction mechanism proceeding through a carbocation at the C1 position (an S_N1-type pathway) would have a very high activation energy and is generally disfavored. vanderbilt.edu The formation of a tertiary carbocation adjacent to the CF₃ group is energetically costly, making S_N1 substitution of the hydroxyl group highly unlikely under standard conditions.
Increased Acidity : The electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent hydroxyl proton compared to a non-fluorinated analogue, making it a better hydrogen bond donor. scispace.comorientjchem.org
Influence on Aromatic Ring : As a substituent on the indanol ring system, the CF₃ group is strongly deactivating towards electrophilic aromatic substitution and acts as a meta-director. vanderbilt.edulibretexts.org
Electronic Properties of Substituents
| Substituent | Type | Electronic Effect | Influence on Reactivity |
| -CF₃ | Trifluoromethyl | Strong Electron-Withdrawing (-I) | Destabilizes adjacent carbocations; increases acidity of carbinol proton. |
| -OCH₃ | Methoxy (B1213986) | Electron-Donating (+M > -I) | Stabilizes adjacent carbocations; activates aromatic ring. |
Transformations of the Methoxy Group
The methoxy group at the C5 position is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Its primary transformation involves cleavage of the aryl-oxygen bond. This O-demethylation is a common reaction for aryl methyl ethers and can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr, converting the methoxy group into a hydroxyl group (a phenol). This transformation would significantly alter the electronic properties of the aromatic ring.
Investigations of Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity : Further functionalization of the aromatic ring of this compound, for example via electrophilic aromatic substitution, is governed by the competing directing effects of the existing substituents.
The methoxy group is a powerful activating group and an ortho, para-director. youtube.com It directs incoming electrophiles to the C4 and C6 positions.
The trifluoromethyl-indanol substituent at C1, due to the strong inductive effect of the CF₃ group, acts as a deactivating group and a meta-director, directing incoming electrophiles to the C7 and C5 positions (relative to itself). vanderbilt.edulibretexts.org
The outcome of an electrophilic substitution reaction is determined by the balance of these effects. The strongly activating ortho, para-directing methoxy group typically dominates, leading to substitution primarily at the C4 and C6 positions, which are ortho and para to the methoxy group, respectively.
Stereoselectivity : The C1 carbon of this compound is a stereocenter. Any reaction involving the hydroxyl group or the formation of a new stereocenter nearby will be subject to stereochemical control. The bulky trifluoromethyl group exerts significant steric influence, potentially directing incoming reagents to the less hindered face of the molecule. acs.orgacs.org The stereoselective synthesis of tertiary alcohols is a well-developed field, and derivatization of this existing chiral center could proceed with high diastereoselectivity, influenced by the pre-existing stereochemistry. nih.govresearcher.lifemsu.edu
Intermediates and Transition State Analysis
While specific transition state calculations for this molecule are not available, plausible intermediates for its key reactions can be proposed based on established mechanisms.
Formation Intermediate : As discussed in section 3.1, the key intermediate in the formation of the indanol is a tetrahedral alkoxide . This species is formed immediately following the nucleophilic attack of the trifluoromethide anion on the carbonyl of 5-methoxy-1-indanone. semanticscholar.org
S_N1-type Intermediate : A hypothetical S_N1 reaction at the carbinol center would proceed through a tertiary benzylic carbocation at C1. However, the powerful electron-withdrawing CF₃ group would severely destabilize this intermediate, making the transition state leading to it very high in energy. Therefore, a standard S_N1 pathway is highly improbable. Some reactions of similar tertiary alcohols are proposed to proceed via nonclassical carbocation intermediates to explain stereochemical outcomes. nih.gov
Electrophilic Aromatic Substitution Intermediate : The key intermediate in an electrophilic attack on the aromatic ring is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the regiochemical outcome. Attack at the C4 or C6 positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. This explains the strong ortho, para-directing effect of the methoxy group. vanderbilt.eduyoutube.com
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy:The FTIR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the hydroxyl (O-H stretch), aromatic ring (C-H and C=C stretches), aliphatic groups (C-H stretches), the ether linkage of the methoxy (B1213986) group (C-O stretch), and the trifluoromethyl group (C-F stretches).
Without access to these specific experimental datasets for 5-Methoxy-1-(trifluoromethyl)-1-indanol, a detailed and accurate scientific article on its characterization cannot be constructed.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a fingerprint of its structural features. For this compound, the Raman spectrum is expected to be characterized by distinct signals corresponding to its primary functional groups: the trifluoromethyl group, the methoxy group, the aromatic ring, and the indanol core.
The trifluoromethyl (CF₃) group typically exhibits strong vibrational modes. Symmetric and antisymmetric C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region. ias.ac.inbjp-bg.com A particularly intense and characteristic band for the C-CF₃ stretching mode is often observed near 1330 cm⁻¹. ias.ac.in Deformation and rocking modes of the CF₃ group would appear at lower frequencies, typically in the 250-600 cm⁻¹ range. bjp-bg.com
The methoxy (O-CH₃) group attached to the aromatic ring will produce characteristic vibrations. The C-O stretching vibration is anticipated to appear in the spectrum, while the methyl group's symmetric and asymmetric C-H stretching will be observed in the 2800-3000 cm⁻¹ region.
The benzene (B151609) ring of the indanol structure gives rise to several characteristic bands. The C-C stretching vibrations within the aromatic ring typically occur in the 1400-1650 cm⁻¹ region. researchgate.net A strong, polarized band corresponding to the ring breathing mode is also expected, though its exact position can be influenced by the substituents. ias.ac.in The hydroxyl (O-H) group of the alcohol will produce a stretching vibration, which can vary in position and width depending on the extent of hydrogen bonding, but is generally found in the 3200-3600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Medium, Broad |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Asymmetric C-H Stretch | Methoxy (CH₃) | ~2950 | Medium |
| Symmetric C-H Stretch | Methoxy (CH₃) | ~2840 | Medium |
| C-C Stretch | Benzene Ring | 1400 - 1650 | Strong |
| C-CF₃ Stretch | Trifluoromethyl | ~1330 | Strong |
| C-F Symmetric Stretch | Trifluoromethyl | 1230 - 1290 | Medium-Strong |
| C-O Stretch | Methoxy | 1200 - 1275 | Medium |
| Ring Breathing | Benzene Ring | ~1000 | Strong |
| CF₃ Deformation | Trifluoromethyl | 250 - 600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₁H₁₁F₃O₂), the molecular weight is 232.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 232.
The fragmentation of this molecule is expected to be directed by its functional groups. The presence of the trifluoromethyl group, a tertiary alcohol, and a methoxy-substituted benzene ring will lead to characteristic fragmentation pathways. One of the most prominent fragmentation pathways for fluorinated compounds is the loss of the trifluoromethyl radical (·CF₃), which would result in a fragment ion at m/z 163 (M - 69). whitman.edu
The tertiary alcohol is prone to dehydration, leading to the loss of a water molecule (H₂O), which would produce a peak at m/z 214 (M - 18). whitman.edu Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common fragmentation for alcohols. Cleavage of the C1-CF₃ bond would again lead to the m/z 163 fragment. Cleavage of the C1-C2 bond of the five-membered ring would also be possible. Further fragmentation of the m/z 163 ion could involve the loss of the methoxy group as a methyl radical (·CH₃) to give a fragment at m/z 148, or as formaldehyde (B43269) (CH₂O) to give a fragment at m/z 133.
| m/z | Proposed Fragment | Formula of Loss |
| 232 | [M]⁺˙ (Molecular Ion) | - |
| 214 | [M - H₂O]⁺˙ | H₂O |
| 163 | [M - CF₃]⁺ | ·CF₃ |
| 148 | [M - CF₃ - CH₃]⁺ | ·CF₃, ·CH₃ |
| 133 | [M - CF₃ - CH₂O]⁺ | ·CF₃, CH₂O |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions. The spectrum of this compound is expected to be dominated by the π→π* transitions of the substituted benzene ring.
Studies on the parent molecule, 1-indanol, have identified the S₁ ← S₀ electronic transition origin at approximately 37,059 cm⁻¹ (around 270 nm). mpg.de The substituents on the benzene ring, the methoxy group and the trifluoromethyl group, will influence the position of this absorption maximum (λ_max). The methoxy group is a strong electron-donating group (auxochrome), which typically causes a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect). wikipedia.org Conversely, the trifluoromethyl group is a strong electron-withdrawing group. The interplay of these two groups on the aromatic system will determine the final position of the absorption bands. It is anticipated that the electron-donating effect of the methoxy group will be dominant, resulting in a λ_max for the primary π→π* transition that is shifted to a longer wavelength compared to unsubstituted indanol.
| Transition Type | Chromophore | Predicted λ_max (nm) |
| π → π | Substituted Benzene Ring | 275 - 285 |
| π → π | Substituted Benzene Ring | 220 - 230 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.
While a specific crystal structure is not available, expected bond lengths and angles can be predicted from data on similar crystallized fragments. The C-F bond lengths in a trifluoromethyl group attached to an aromatic system are typically around 1.33-1.35 Å. researchgate.net The C-C bond length connecting the CF₃ group to the indanol ring is expected to be approximately 1.50-1.52 Å.
For the methoxy group, the aromatic C-O bond length is typically around 1.36-1.38 Å, and the O-CH₃ bond length is around 1.42-1.44 Å. The C-O-C bond angle of the methoxy group is expected to be in the range of 117-119°. Within the benzene ring, the C-C bond lengths should be intermediate between single and double bonds, approximately 1.38-1.40 Å, with internal bond angles close to the ideal 120° for an sp² hybridized carbon. docbrown.info The geometry around the sp³ hybridized carbons in the five-membered ring will exhibit tetrahedral angles near 109.5°, though with some distortion due to ring strain.
| Bond/Angle | Structural Feature | Predicted Length (Å) / Angle (°) |
| C-F | Trifluoromethyl Group | 1.33 - 1.35 Å |
| C(ring)-CF₃ | Trifluoromethyl-Indanol | 1.50 - 1.52 Å |
| C(aromatic)-O | Methoxy Group | 1.36 - 1.38 Å |
| O-CH₃ | Methoxy Group | 1.42 - 1.44 Å |
| C(aromatic)-C(aromatic) | Benzene Ring | 1.38 - 1.40 Å |
| C-O-C | Methoxy Group | 117 - 119 ° |
| C-C-C | Benzene Ring | ~120 ° |
| F-C-F | Trifluoromethyl Group | ~107 ° |
The conformation of the molecule is largely defined by several key dihedral (torsion) angles. numberanalytics.comnumberanalytics.com The five-membered aliphatic ring in indanol derivatives is not perfectly planar and typically adopts an "envelope" or "twist" conformation to relieve steric strain. researchgate.net The specific puckering of the ring will determine the relative axial or equatorial positioning of the substituents on C1 and C2.
The orientation of the methoxy group relative to the aromatic ring is another important conformational feature. To maximize π-conjugation, the C-O-C plane of the methoxy group often prefers to be coplanar with the benzene ring. researchgate.net However, steric hindrance from adjacent groups can cause it to twist out of the plane. Similarly, the trifluoromethyl group will adopt a staggered conformation relative to the other substituents on the C1 carbon to minimize steric repulsion.
The crystal packing of this compound will be significantly influenced by intermolecular forces, with hydrogen bonding being the most dominant. researchgate.net The hydroxyl group of the indanol moiety is a classic hydrogen bond donor (O-H) and can also act as a hydrogen bond acceptor (through its lone pairs). It is highly probable that the molecules will form chains or networks in the crystal lattice linked by O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these methods, Electronic Circular Dichroism (ECD) has emerged as a powerful tool for the stereochemical analysis of chiral compounds, including the assessment of enantiomeric purity. ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. This differential absorption is only observed for chiral molecules and is a direct consequence of their three-dimensional asymmetry.
For a molecule such as this compound, which contains a stereocenter at the C1 position, the two enantiomers, (R)-5-Methoxy-1-(trifluoromethyl)-1-indanol and (S)-5-Methoxy-1-(trifluoromethyl)-1-indanol, will exhibit ECD spectra that are mirror images of each other. An enantiomerically pure sample will show a characteristic ECD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will be ECD silent, as the equal and opposite signals from the two enantiomers cancel each other out.
The utility of ECD in determining enantiomeric purity lies in the direct proportionality between the magnitude of the ECD signal and the enantiomeric excess (ee) of the sample. By comparing the ECD spectrum of a sample of unknown enantiomeric composition to the spectrum of a known enantiomerically pure standard, the enantiomeric purity can be quantified. While specific experimental ECD data for this compound is not extensively detailed in publicly available literature, the principles of the technique can be illustrated. The analysis involves identifying specific wavelengths (Cotton effects) where the molar ellipticity ([θ]) or differential absorption (Δε) is at a maximum or minimum. The magnitude of the signal at this wavelength for the sample is then compared to that of the pure standard.
Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental measurements to predict and interpret ECD spectra. This combination allows for the assignment of the absolute configuration of the enantiomers and provides a deeper understanding of the electronic transitions responsible for the observed chiroptical properties.
The data below is a representative example of how ECD data would be presented to demonstrate enantiomeric purity. The values are hypothetical to illustrate the principle for the enantiomers of this compound.
| Sample | Enantiomeric Excess (ee) | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
|---|---|---|---|
| (R)-enantiomer | >99% | 230 | +25,000 |
| (S)-enantiomer | >99% | 230 | -25,000 |
| Racemic Mixture | 0% | 230 | 0 |
| Sample A | 90% (R) | 230 | +22,500 |
| Sample B | 50% (S) | 230 | -12,500 |
Computational and Theoretical Investigations of 5 Methoxy 1 Trifluoromethyl 1 Indanol
Quantum Chemical Calculations for Molecular Geometry Optimization
The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. Various quantum chemical methods are employed for this purpose, each with its own level of accuracy and computational cost.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. arxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy. nih.gov
For a molecule like 5-Methoxy-1-(trifluoromethyl)-1-indanol, a DFT approach such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set (e.g., 6-31G*) would be a common choice for geometry optimization. youtube.com The calculation would iteratively adjust the positions of the atoms until the forces on each atom are close to zero, indicating that a minimum energy structure has been reached. researchgate.net The outcome of such a calculation would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Interactive Data Table: Hypothetical Optimized Geometric Parameters of this compound using DFT (B3LYP/6-31G)*
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C1-O1 | 1.435 |
| Bond Length | C1-CF3 | 1.542 |
| Bond Length | C5-OCH3 | 1.368 |
| Bond Angle | O1-C1-CF3 | 109.8 |
| Dihedral Angle | H-O1-C1-C2 | -65.2 |
The Hartree-Fock (HF) method is a foundational ab initio method that provides an approximate solution to the Schrödinger equation. wikipedia.orggatech.edu It treats each electron as moving in the average field created by all other electrons, neglecting electron correlation. youtube.com While HF is computationally less expensive than more advanced methods, its neglect of electron correlation can lead to less accurate results, particularly for systems with significant electron-electron interactions.
A Hartree-Fock calculation for this compound would also yield an optimized geometry. Comparing the results from HF and DFT can provide insights into the importance of electron correlation in describing the molecule's structure. Generally, bond lengths calculated with HF are slightly shorter than those predicted by DFT and experimental values.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.
Commonly used basis sets include Pople-style basis sets (e.g., 6-31G, 6-311G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The addition of polarization functions (e.g., the 'd' in 6-31G(d) or '*') and diffuse functions (e.g., the '+' in 6-31+G) can significantly improve the accuracy of the calculations, especially for molecules with lone pairs, polar bonds, or anions. For this compound, which contains electronegative oxygen and fluorine atoms, the use of polarization and diffuse functions would be crucial for obtaining accurate geometric and electronic properties.
Conformational Analysis and Potential Energy Surface (PES) Mapping
Molecules with rotatable bonds, such as the methoxy (B1213986) and trifluoromethyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.netchemrxiv.orgresearchgate.net
By systematically rotating specific dihedral angles and performing geometry optimizations at each step, a PES map can be generated. This map reveals the energy barriers between different conformers and helps to identify the global minimum energy structure. For this compound, a PES scan of the rotation around the C5-O(methoxy) bond and the C1-C(trifluoromethyl) bond would be particularly informative.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods can provide a wealth of information about the distribution of electrons and the energies of molecular orbitals, which are key to understanding chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, the distribution and energies of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-31G)*
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the methoxy-substituted benzene (B151609) ring. |
| LUMO | -1.23 | Primarily localized on the trifluoromethyl group and the indanol ring. |
| HOMO-LUMO Gap | 5.62 | Indicates moderate chemical stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. researchgate.netajchem-a.comnih.gov This technique allows for the identification of electrophilic and nucleophilic sites, which are regions susceptible to attack by electron-seeking and electron-donating species, respectively. researchgate.net
For this compound, an MEP map would delineate the electron-rich and electron-deficient areas. Typically, regions with a negative electrostatic potential, often color-coded in red, indicate a high electron density and are prone to electrophilic attack. Conversely, areas with a positive potential, usually depicted in blue, signify electron deficiency and are the likely targets for nucleophilic attack. nih.gov Regions with zero potential are generally colored green. nih.gov
Global and Local Reactivity Descriptors
Global and local reactivity descriptors are quantum chemical parameters derived from Density Functional Theory (DFT) that provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors include ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and the electrophilicity index. researchgate.netnih.gov
Ionization Potential (I) and Electron Affinity (A) relate to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. nih.gov
Chemical Hardness (η) and Chemical Softness (S) quantify the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Electrophilicity Index (ω) indicates the ability of a molecule to accept electrons. researchgate.net
For this compound, the calculation of these descriptors would provide a comprehensive profile of its chemical behavior. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Below is a hypothetical representation of a data table for global reactivity descriptors:
| Descriptor | Symbol | Formula | Value (a.u.) |
| Ionization Potential | I | -EHOMO | Calculated Value |
| Electron Affinity | A | -ELUMO | Calculated Value |
| Electronegativity | χ | (I+A)/2 | Calculated Value |
| Chemical Hardness | η | (I-A)/2 | Calculated Value |
| Chemical Softness | S | 1/(2η) | Calculated Value |
| Electrophilicity Index | ω | μ²/ (2η) | Calculated Value |
Note: The values in this table are placeholders and would require specific computational calculations for this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Calculated Vibrational Frequencies and Potential Energy Distribution (PED)
Theoretical calculations of vibrational frequencies, typically using DFT methods, are instrumental in interpreting experimental infrared (IR) and Raman spectra. mdpi.com The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and improve agreement with experimental data. nih.gov
Potential Energy Distribution (PED) analysis is employed to provide a detailed assignment of the calculated vibrational modes. nih.govresearchgate.netsci-hub.se PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.govresearchgate.net This allows for a precise understanding of the nature of the observed spectral bands. sci-hub.se
For this compound, a PED analysis would help in assigning the characteristic vibrational modes associated with its functional groups, including the O-H stretch of the hydroxyl group, the C-F stretches of the trifluoromethyl group, the C-O stretches of the methoxy group, and the various vibrations of the indanol core.
A hypothetical table of calculated vibrational frequencies and their assignments is presented below:
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED (%) | Assignment |
| Observed Value | Calculated Value | Calculated Value | ν(O-H) |
| Observed Value | Calculated Value | Calculated Value | νas(C-F) |
| Observed Value | Calculated Value | Calculated Value | νs(C-F) |
| Observed Value | Calculated Value | Calculated Value | ν(C-O) methoxy |
| Observed Value | Calculated Value | Calculated Value | Aromatic ν(C-H) |
Note: The values in this table are for illustrative purposes and would need to be determined through actual computational studies.
Prediction of NMR Chemical Shifts and Coupling Constants
Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netvu.nlmdpi.com These predictions are valuable for the structural elucidation of molecules and for assigning signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govuni-muenchen.de The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. vu.nlnih.gov
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. These calculated values, when compared with experimental spectra, can confirm the molecular structure and help in the assignment of complex spectral patterns. The prediction of coupling constants would further aid in understanding the connectivity and stereochemistry of the molecule.
An example of a data table for predicted NMR chemical shifts is as follows:
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| H-1 | Observed Value | Calculated Value |
| C-1 | Observed Value | Calculated Value |
| F (CF₃) | Observed Value | Calculated Value |
| C (methoxy) | Observed Value | Calculated Value |
Note: This table is a template; actual values would be generated from specific quantum chemical calculations.
UV-Vis Absorption Spectra Simulations
Time-dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. mpg.de These simulations provide insights into the electronic transitions occurring upon absorption of light, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
A simulated UV-Vis spectrum for this compound would predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. This information is valuable for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. The analysis would identify the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of the chromophores present in the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. taylorandfrancis.comresearchgate.net It provides a detailed picture of the charge distribution on each atom, known as the natural population analysis (NPA). youtube.comuni-rostock.de
Furthermore, NBO analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation. rsc.org This is achieved by examining the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of the hyperconjugative effect. taylorandfrancis.com
For this compound, NBO analysis would reveal the natural atomic charges on each atom, providing a more detailed understanding of the charge distribution than MEP mapping alone. It would also identify and quantify the key hyperconjugative interactions that contribute to the molecule's stability. For instance, it could reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds, or interactions involving the trifluoromethyl group.
A representative table for NBO analysis is shown below:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(O)hydroxyl | σ(C-C) | Calculated Value |
| LP(O)methoxy | σ(C-aryl) | Calculated Value |
| σ(C-H) | σ*(C-F) | Calculated Value |
Note: The entries in this table are hypothetical examples of possible interactions and would require specific NBO calculations.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the intermolecular interactions of this compound through methods such as Hirshfeld surface analysis. While this analytical technique is a powerful tool for elucidating the nature and extent of intermolecular contacts within a crystal lattice, it does not appear to have been applied to this particular compound to date.
Hirshfeld surface analysis allows for the quantification of different types of intermolecular interactions, which are crucial for understanding the packing of molecules in a crystalline solid. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to visualize and quantify close contacts between atoms.
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the presence of several key interactions, including:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the oxygen of the methoxy group and the fluorine atoms of the trifluoromethyl group could act as acceptors.
Van der Waals Forces: A significant portion of the surface would likely be associated with weaker van der Waals interactions, particularly H···H contacts.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.
Although specific data for this compound is not available, studies on molecules containing similar functional groups, such as methoxy and trifluoromethyl moieties, consistently highlight the importance of O···H, H···H, and C···H contacts in their crystal packing. researchgate.netnih.gov For instance, in a study of (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, the Hirshfeld surface analysis revealed that O···H/H···O, H···H, and C···H/H···C interactions were the most significant contributors to the crystal packing. researchgate.net Similarly, research on trifluoromethyl-substituted N-methyl-N-phenylbenzamides has underscored the role of weak intermolecular forces like C-H···O and C-H···F in the absence of strong hydrogen bond donors. researchgate.net
Without a dedicated crystallographic and computational study of this compound, any detailed discussion of its intermolecular interactions remains speculative. The generation of specific data tables and detailed research findings must await future experimental and theoretical investigations into the crystal structure of this compound.
Advanced Applications in Organic Synthesis and Chemical Biology
Role as Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. rsc.org 5-Methoxy-1-(trifluoromethyl)-1-indanol, possessing a chiral tertiary alcohol, is an exemplary candidate for such a role. The synthesis of the parent compound, 1-trifluoromethyl-indan-1-ol, has been achieved in an enantioselective manner, demonstrating the feasibility of accessing this chiral scaffold. mdpi.com
The primary utility of such a chiral building block lies in its ability to introduce a specific stereocenter—a trifluoromethylated quaternary carbon—into a target molecule. This is particularly valuable in drug discovery, where the specific three-dimensional arrangement of atoms is often critical for biological function.
Key Attributes as a Chiral Synthon:
Defined Stereocenter: Provides a pre-defined stereogenic center, simplifying complex asymmetric syntheses.
Functional Handle: The hydroxyl group serves as a versatile point for further chemical modification (e.g., etherification, esterification, or substitution) without disturbing the chiral center.
Unique Substituent: The trifluoromethyl group offers distinct steric and electronic properties that can be exploited to influence the stereochemical outcome of subsequent reactions.
While specific applications of this compound are not yet broadly documented, analogous chiral β-amino-α-trifluoromethyl alcohols have proven to be highly effective as ligands in enantioselective additions to aldehydes, achieving high enantiomeric excess. nih.gov This suggests a strong potential for the indanol scaffold in similar catalytic applications.
Precursors for Complex Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals and agrochemicals. nih.gov The structural framework of this compound makes it a viable precursor for the synthesis of more complex heterocyclic systems through ring-opening, rearrangement, or annulation reactions.
For instance, research on related trifluoromethylated indane derivatives has shown their successful conversion into nitrogen-containing heterocycles. One notable pathway involves an intramolecular 1,3-dipolar nitrone cycloaddition to form complex amino-indane structures. mdpi.com The reactivity of the tertiary alcohol in this compound could be leveraged to initiate transformations leading to novel oxaza- or other heterocyclic frameworks fused to the indane core.
Potential Synthetic Pathways to Heterocycles:
| Starting Material Class | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Trifluoromethyl Indane Derivatives | Intramolecular Cycloaddition | Fused N-heterocycles |
| 1-Hydroxy-1-(trifluoromethyl)indanol | Ring Expansion | Benzoxepine derivatives |
Intermediates in the Synthesis of Functionally Active Molecules
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.combohrium.com Consequently, 1-trifluoromethyl indanes are regarded as "extremely promising objects for medicinal chemistry". mdpi.com
Research has directly linked this structural class to significant biological activity. Derivatives of 1-trifluoromethyl indane have been identified as potent ligands for cannabinoid receptors and as inhibitors of key enzymes like monoacylglycerol lipase (B570770) (MAGL). mdpi.com This establishes this compound as a critical intermediate for synthesizing new, potentially more effective therapeutic agents targeting these pathways. The methoxy (B1213986) group on the aromatic ring provides an additional site for modification, allowing for the creation of a library of analogs to optimize pharmacological properties.
Table of Bioactive Trifluoromethyl-Indane Derivatives:
| Compound Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| trans-1,3-Diaryl-1-trifluoromethyl indanes | Cannabinoid Receptors (CB1/CB2) | Pain, Inflammation, Neurological Disorders | mdpi.com |
| 1-CF3-substituted indanes | Monoacylglycerol Lipase (MAGL) | Neurodegenerative Diseases, Cancer | mdpi.com |
Catalytic Applications or Ligand Design
The development of new ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The structure of this compound contains the necessary features—a stereogenic center and a coordinating hydroxyl group—to serve as a scaffold for chiral ligand design.
By modifying the hydroxyl group or introducing other coordinating atoms (e.g., nitrogen or phosphorus) onto the indane framework, it is possible to create bidentate or tridentate ligands. These ligands could then be complexed with transition metals (e.g., rhodium, iridium, palladium) to generate catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. The steric and electronic influence of the trifluoromethyl group could play a crucial role in inducing high levels of stereoselectivity in such catalytic cycles. The demonstrated success of related β-amino-α-trifluoromethyl alcohols as ligands underscores this potential. nih.gov
Development of Novel Synthetic Methodologies Leveraging Unique Reactivity
The unique juxtaposition of a tertiary alcohol and a potent electron-withdrawing trifluoromethyl group on a rigid indane frame can give rise to unique reactivity, paving the way for novel synthetic methodologies. For example, reactions that proceed through a carbocation intermediate at the C1 position would be significantly destabilized by the adjacent CF3 group, potentially redirecting reaction pathways toward unexpected products.
Conversely, this electronic arrangement enhances the acidity of the hydroxyl proton, which could be exploited in base-mediated reactions. Furthermore, the development of synthetic routes to the 1-trifluoromethyl indane core has itself spurred innovation, such as the ring-opening 1,3-aminotrifluoromethylation of strained cyclopropane (B1198618) systems to generate the desired scaffold. mdpi.com Future research could focus on leveraging the specific reactivity of this compound in dehydration, substitution, or fragmentation reactions to develop new, stereoselective synthetic methods.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Methoxy-1-(trifluoromethyl)-1-indanol, and how can reaction conditions be optimized?
- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems can be adapted for synthesizing indanol derivatives (e.g., as in ). For trifluoromethyl-substituted indanols, electrophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) may be employed. Optimization includes:
- Catalyst : CuI or Pd-based catalysts for cross-coupling.
- Solvent : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (70:30) for separation .
- Yield Improvement : Prolonged reaction times (12–24 hrs) and inert atmosphere.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (methoxy singlet at ~3.8 ppm), ¹³C NMR (CF₃ signal at ~125 ppm, J₃ coupling), and ¹⁹F NMR (distinct trifluoromethyl triplet) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) for molecular ion validation.
- TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) for purity assessment, referencing retention times from analogs (e.g., ) .
Advanced Research Questions
Q. How do equatorial vs. axial conformations of this compound influence its physicochemical properties?
- Methodological Answer :
- Conformational Analysis : IR spectroscopy (OH stretching at ~3627 cm⁻¹ for equatorial vs. 3650 cm⁻¹ for axial) and DFT calculations (e.g., Gaussian 09) to map energy minima .
- Impact on Solubility : Equatorial conformation (OH directed toward CF₃) may enhance hydrogen bonding in polar solvents.
- Reactivity : Axial conformation (OH away from CF₃) could favor nucleophilic substitution due to reduced steric hindrance .
Q. What computational methods predict the stereoelectronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer :
- DFT Calculations : Analyze electron-withdrawing effects of CF₃ on indanol’s aromatic ring using Mulliken charges or NBO analysis.
- Transition-State Modeling : Study SN2 reactions (e.g., OH substitution) to compare activation energies between CF₃-substituted and unsubstituted indanols .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior.
Q. How can chromatographic methods be validated for quantifying this compound in mixtures?
- Methodological Answer :
- Column Selection : C18 or HILIC columns for polar analytes.
- Calibration : Prepare standard curves (0.1–100 µg/mL) and validate linearity (R² > 0.99).
- Detection Limits : LOD/LOQ determination via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).
- Impurity Profiling : Use ’s impurity table (e.g., limit maleic acid to 0.8%) with response factor adjustments .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Target Prediction : Similar indanols ( ) show activity against cyclooxygenase (COX) and cytochrome P450 enzymes.
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for COX-2.
- Inhibition Studies : Competitive enzyme assays (e.g., IC₅₀ determination) in inflammatory models .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450 interactions .
Tables for Key Data
Table 1 : HPLC Parameters for Purity Analysis (Adapted from )
| Compound/Impurity | Relative Retention Time | Response Factor | Limit (%) |
|---|---|---|---|
| This compound | 0.50 | 1.0 | 0.8 |
| Maleic acid (impurity) | 0.19 | — | 0.2 |
Table 2 : Conformational Energy Differences in Indanol Derivatives (Adapted from )
| Conformation | OH Stretching (cm⁻¹) | Energy (kJ/mol) |
|---|---|---|
| Equatorial | 3627 | 0 (reference) |
| Axial | 3650 | +2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
